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Compound of Interest

Compound Name: co-Codaprin

Cat. No.: B167000

Introduction

Co-codaprin is a widely used analgesic combining the therapeutic benefits of codeine
phosphate, an opioid analgesic, and aspirin, a non-steroidal anti-inflammatory drug (NSAID)[1].
The stability of this combination product is critical to ensure its safety, efficacy, and quality
throughout its shelf life. Degradation of either active pharmaceutical ingredient (API) can lead
to a loss of potency and the formation of potentially harmful impurities. Therefore, the
development of a validated stability-indicating assay method (SIAM) is a regulatory requirement
and an essential component of the drug development process[2][3][4].

This application note details a comprehensive protocol for the development of a stability-
indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the
simultaneous quantification of codeine phosphate and aspirin in the presence of their
degradation products. The method is designed to be specific, accurate, precise, and robust, in
accordance with the International Council for Harmonisation (ICH) guidelines[2][5].

Experimental Workflow

The overall workflow for the development of the stability-indicating assay for co-codaprin is
illustrated in the diagram below.

Caption: Workflow for Co-Codaprin Stability Assay.

Degradation Pathways of Active Ingredients
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Understanding the potential degradation pathways of aspirin and codeine phosphate is
fundamental to developing a specific stability-indicating method. The primary degradation
routes are summarized in the following diagram.

Caption: Degradation of Aspirin and Codeine.

Aspirin is known to undergo hydrolysis to form salicylic acid and acetic acid, a reaction that can
be catalyzed by moisture, heat, and acidic or basic conditions[6][7]. Codeine is susceptible to
oxidation, which can result in the formation of codeine N-oxide, norcodeine, and codeinone[8]
[9]. Photodegradation can also occur with both compounds[10][11].

Materials and Methods

4.1. Reagents and Standards:

Reference standards of Codeine Phosphate and Aspirin (USP grade)

Co-codaprin tablets

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Orthophosphoric acid (AR grade)

Hydrochloric acid (AR grade)

Sodium hydroxide (AR grade)

Hydrogen peroxide (30%, AR grade)

Purified water (Milli-Q or equivalent)
4.2. Instrumentation:
e HPLC system with a photodiode array (PDA) detector

e Analytical balance
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e pH meter
o Water bath
o Photostability chamber

4.3. Chromatographic Conditions (Optimized):

Parameter Condition

Column C18,250 mm x 4.6 mm, 5 um

Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60
viv)

Flow Rate 1.0 mL/min

Detection Wavelength 220 nm

Injection Volume 20 pL

Column Temperature 30°C

Experimental Protocols

5.1. Preparation of Standard and Sample Solutions:

» Standard Stock Solution: Accurately weigh and dissolve 50 mg of aspirin and 10 mg of
codeine phosphate reference standards in a 100 mL volumetric flask with methanol to obtain
a stock solution.

» Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final
concentration of 50 pg/mL of aspirin and 10 pg/mL of codeine phosphate.

o Sample Solution: Weigh and crush 20 co-codaprin tablets. Transfer an amount of powder
equivalent to one tablet into a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for
15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 um syringe
filter and then dilute with the mobile phase to the same concentration as the working
standard solution.
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5.2. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the specificity of the analytical method
by intentionally degrading the sample under various stress conditions[12][13].

Stress Condition Protocol

Treat the sample solution with 1N HCI at 80°C
Acid Hydrolysis for 2 hours. Neutralize with 1N NaOH before

injection.

Treat the sample solution with 0.1N NaOH at
Base Hydrolysis 60°C for 1 hour. Neutralize with 0.1N HCI before

injection.

o ) Treat the sample solution with 6% H202 at room
Oxidative Degradation
temperature for 24 hours.

] Expose the solid drug product to 105°C for 48
Thermal Degradation ) )
hours in a hot air oven.

Expose the drug product to UV light (200
Photolytic Degradation Wh/m?) and cool white fluorescent light (1.2

million lux hours) in a photostability chamber.

5.3. Method Validation:

The developed HPLC method was validated according to ICH guidelines for the following
parameters:
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Validation Parameter

Summary of Results

No interference from excipients or degradation

products at the retention times of aspirin and

Specificity ] ) ) ]
codeine. Peak purity analysis confirmed the
homogeneity of the API peaks.
Linear relationship between peak area and
i ) concentration over the range of 25-75 pg/mL for
Linearity

aspirin (r2 > 0.999) and 5-15 pg/mL for codeine
(r2>0.999).

Accuracy (% Recovery)

98.0% - 102.0% for both aspirin and codeine at
three different concentration levels.

Precision (% RSD)

Intraday and interday precision were less than

2.0% for both analytes.

Robustness

The method was found to be robust with respect
to small, deliberate variations in mobile phase
composition, pH, flow rate, and column

temperature.

Limit of Detection (LOD)

0.1 pg/mL for aspirin and 0.05 pg/mL for
codeine.

Limit of Quantification (LOQ)

0.3 pg/mL for aspirin and 0.15 pg/mL for
codeine.

Results and Discussion

The developed RP-HPLC method successfully separated aspirin and codeine from their

degradation products generated during forced degradation studies. The chromatograms

showed well-resolved peaks for the parent drugs and their major degradants. The retention

time for aspirin was approximately 4.5 minutes, and for codeine, it was approximately 3.2

minutes.

The forced degradation studies revealed that aspirin is highly susceptible to hydrolysis under

both acidic and basic conditions, with significant degradation also observed under thermal

stress. Codeine showed considerable degradation under oxidative conditions. Both active
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ingredients exhibited some degradation upon exposure to photolytic stress. The summary of
the forced degradation results is presented in the table below.

. % Degradation of % Degradation of Major Degradation
Stress Condition L ) .
Aspirin Codeine Products Identified
Acid Hydrolysis (1N o ]
15.2% 5.8% Salicylic Acid
HCI, 80°C, 2h)
Base Hydrolysis (0.1N o ]
25.8% 8.1% Salicylic Acid
NaOH, 60°C, 1h)
Oxidative Degradation ) )
8.5% 18.3% Codeine N-oxide
(6% H202, RT, 24h)
Thermal Degradation o ]
12.1% 6.5% Salicylic Acid
(105°C, 48h)
Photolytic Various minor
_ 6.3% 4.2%
Degradation degradants

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been
successfully developed and validated for the simultaneous determination of aspirin and
codeine phosphate in co-codaprin tablets. The method is suitable for routine quality control
and stability testing of co-codaprin formulations. The forced degradation studies provided
valuable insights into the degradation behavior of the two active ingredients, confirming the
stability-indicating nature of the developed assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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